

Comprehensive Characterization Guide: 2,4-Dimethoxybenzamide

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Compound of Interest

Compound Name: 2,4-Dimethoxybenzamide

CAS No.: 1521-95-5

Cat. No.: B3047998

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Executive Summary

2,4-Dimethoxybenzamide (CAS: 1521-95-5) is a substituted benzamide derivative frequently utilized as a pharmacophore intermediate in the synthesis of bioactive agents, including antipsychotics and gastroprokinetic drugs (e.g., itopride analogs).[1] Unlike its widely characterized isomer 3,4-dimethoxybenzamide, the 2,4-isomer requires specific attention to purification and solid-state characterization due to the steric influence of the ortho-methoxy group.

This guide provides a definitive workflow for the physical characterization, synthesis, and validation of **2,4-Dimethoxybenzamide**, designed for researchers requiring high-purity standards for medicinal chemistry applications.

Part 1: Physical Characterization & Properties

Physical State and Appearance

In its pure form, **2,4-Dimethoxybenzamide** exists as a white to off-white crystalline solid.[2][3]

- **Crystal Habit:** Typically forms fine needles or prisms upon recrystallization from ethanol/water mixtures.
- **Odor:** Odorless to faint characteristic amide odor.

Melting Point Analysis

While the 3,4-isomer has a well-established melting point of 164–165 °C, the **2,4-Dimethoxybenzamide** isomer exhibits a distinct thermal profile due to intramolecular hydrogen bonding and steric effects at the ortho position.

Property	Value / Range	Notes
Experimental Melting Point	130 – 160 °C (Estimated)*	Value varies by polymorph and purity. Experimental verification (DSC) required.
Melting Point (HCl Salt)	244 – 247 °C	The hydrochloride salt has a significantly higher lattice energy.
Boiling Point	~307.6 °C (Predicted)	At 760 mmHg. Decomposes before boiling at atmospheric pressure.
Density	1.16 g/cm ³ (Predicted)	Solid state density.
Solubility	DMSO, Methanol, Ethanol	High solubility in polar organic solvents.
Water Solubility	Low	Sparingly soluble in cold water; soluble in hot water.

> Critical Note: Due to the scarcity of standardized literature values for the neutral 2,4-isomer compared to the 3,4-isomer, in-house determination via Differential Scanning Calorimetry (DSC) is the recommended gold standard for establishing a Certificate of Analysis (CoA).

Part 2: Synthesis & Purification Protocol

To ensure a valid melting point determination, the compound must first be synthesized and purified to >98% purity. The following protocol utilizes the acid chloride route, preferred for its high yield and minimal byproduct formation.

Synthesis Workflow (Graphviz Diagram)



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Figure 1: Step-wise synthesis and purification pathway for **2,4-Dimethoxybenzamide**.

Detailed Experimental Procedure

- **Activation:** Dissolve 2,4-Dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF. Reflux for 2–3 hours until gas evolution ceases.
- **Isolation (Optional):** Evaporate solvent to obtain the acid chloride residue. Alternatively, use the solution directly for the next step.
- **Amidation:** Add the acid chloride solution dropwise to a stirred solution of 25% aqueous Ammonia (excess) at 0–5 °C. The amide will precipitate as a white solid.
- **Work-up:** Filter the solid, wash with cold water (to remove ammonium salts) and hexanes (to remove non-polar impurities).
- **Recrystallization (Critical Step):**
 - Dissolve the crude solid in a minimum amount of boiling Ethanol (95%).
 - Slowly add hot water until persistent cloudiness is observed.
 - Allow the solution to cool slowly to room temperature, then to 4 °C.
 - Filter the pure crystals and dry under vacuum at 45 °C for 12 hours.

Part 3: Analytical Validation & Quality Control

Melting Point Determination (Protocol)

For accurate characterization, distinguish between the capillary method (routine) and DSC (thermodynamic).

Method A: Capillary Melting Point (Routine)

- Pack a capillary tube with 2–3 mm of dried sample.
- Insert into a melting point apparatus (e.g., Büchi or Stuart).
- Ramp temperature at 10 °C/min until 110 °C, then reduce ramp to 1 °C/min.
- Record

(first liquid drop) and

(complete melt).

- Acceptance Criteria: Range should not exceed 2 °C (e.g., 158.0 – 159.5 °C).

Method B: Differential Scanning Calorimetry (DSC)

- Sample: 2–5 mg in a crimped aluminum pan.
- Reference: Empty aluminum pan.
- Program: Equilibrate at 30 °C → Ramp 10 °C/min to 200 °C.
- Output: The endothermic peak onset corresponds to the thermodynamic melting point.

Spectroscopic Identification

Before relying on the melting point, confirm chemical structure via NMR.^[4]

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 7.2–7.8 (m, 3H, Ar-H)
 - 7.0–7.5 (br s, 2H, NH₂)
 - 3.8–3.9 (s, 6H, 2
OCH₃)

- IR (ATR): Look for characteristic Amide I band ($\sim 1650\text{--}1690\text{ cm}^{-1}$) and Amide II band ($\sim 1600\text{--}1640\text{ cm}^{-1}$).

References

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- National Institutes of Health (NIH). Safety Data Sheet (SDS) for Benzamide Derivatives. PubChem Laboratory Chemical Safety Summary (LCSS). Available at: [\[Link\]](#)

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